Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate
Description
Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate is an ester derivative characterized by a propanoate backbone substituted with a phenoxy group bearing ethoxy and formyl functionalities. The compound’s structure (C₁₄H₁₈O₅, molecular weight 334.16) features a formyl group at the para position of the phenoxy ring and an ethoxy group at the ortho position, making it a versatile intermediate in organic synthesis . Its reactivity is influenced by the electron-withdrawing formyl group, which enhances its utility in nucleophilic addition and condensation reactions, particularly in the synthesis of heterocycles and agrochemicals .
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-17-13-8-11(9-15)6-7-12(13)19-10(3)14(16)18-5-2/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJYTIZGFRHVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-ethoxy-4-formylphenol with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate
- Structural Differences: Bromine replaces a hydrogen atom at the 6-position of the phenoxy ring (C₁₄H₁₇BrO₅, MW 345.19) .
- Physical Properties : The bromine substitution increases molecular weight by ~11 Da compared to the parent compound, likely reducing solubility in polar solvents due to enhanced hydrophobicity.
- Reactivity: Bromine’s presence enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are absent in the non-halogenated parent compound .
- Applications : Acts as a precursor in pharmaceutical intermediates where halogenation is critical for bioactivity .
Ethyl 2-[(2′-Formylbiphenyl-4-yl)oxy]-3-phenylpropanoate (Compound 22)
- Structural Differences: Features a biphenyl moiety and a phenyl group at the propanoate’s β-position (C₂₄H₂₂O₅, estimated MW ~390) .
- Physical Properties: The biphenyl group increases steric bulk, likely raising the melting point and reducing volatility compared to the simpler phenoxy derivative.
- Reactivity : The biphenyl system enhances π-π stacking interactions, making it suitable for materials science applications.
- Applications : Used in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists due to its extended aromatic system .
Fenoxaprop-ethyl
- Structural Differences: Contains a benzoxazolyloxy group instead of formyl (C₁₈H₁₆ClNO₅, MW 385.78) .
- Physical Properties : The benzoxazole ring improves UV stability, critical for herbicide formulations.
- Reactivity : The chlorine atom and benzoxazole moiety confer resistance to enzymatic degradation, enhancing environmental persistence.
- Applications : Widely used as a post-emergence herbicide targeting grass weeds .
Physicochemical Properties and Reactivity
| Property | Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate | Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate | Fenoxaprop-ethyl |
|---|---|---|---|
| Molecular Weight | 334.16 | 345.19 | 385.78 |
| Key Functional Groups | Formyl, ethoxy | Bromo, formyl, ethoxy | Benzoxazolyloxy |
| Solubility (Predicted) | Moderate in polar aprotic solvents | Low in water, high in DMSO | Low in water |
| Stability | Air-stable but hygroscopic | Light-sensitive due to Br | UV-stable |
The formyl group in this compound distinguishes it from analogs like fenoxaprop-ethyl, enabling Schiff base formation, whereas halogenated derivatives (e.g., bromo-substituted) prioritize cross-coupling reactivity .
Biological Activity
Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a propanoate ester linked to a phenoxy group, characterized by the presence of an ethoxy group and a formyl group on the aromatic ring. The molecular formula is , with a molecular weight of approximately 250.29 g/mol. The functional groups present in this compound suggest significant chemical reactivity and potential interactions with biological macromolecules.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in drug development for infectious diseases.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate specific biochemical pathways associated with inflammation, potentially through interactions with enzymes or receptors involved in inflammatory responses.
The biological effects of this compound are hypothesized to arise from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes due to the reactivity of the formyl group. This interaction may alter enzyme function and affect various biochemical pathways, leading to its observed biological activities.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In vitro studies have evaluated the anticancer potential of derivatives related to this compound against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). Results indicated that certain derivatives exhibited more potent inhibitory activity compared to doxorubicin, a standard chemotherapeutic agent. Specifically, compounds derived from similar structures demonstrated significant cytotoxicity against cancer cells while showing minimal toxicity towards normal human cells .
Synthesis and Applications
The synthesis of this compound typically involves reactions between appropriate starting materials under controlled conditions to ensure high yield and purity. The compound serves as a valuable building block in organic synthesis, paving the way for the development of more complex molecules with enhanced biological activities.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution. For example, reacting 7-hydroxy-4-phenylcoumarin derivatives with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol . Optimization involves adjusting solvent polarity, reaction time, and catalyst loading. Microwave-assisted synthesis (e.g., 100°C, 150 W, 1 hour) with Pd(PPh₃)₄ catalysts can improve yields and reduce side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- HPLC-MS : To assess purity and detect impurities (e.g., related esters or unreacted intermediates) .
- NMR (¹H/¹³C) : Confirm the presence of the formyl group (δ ~9.8 ppm in ¹H NMR) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) can resolve crystal structures to validate stereochemistry and intermolecular interactions .
Q. What are the recommended safety protocols for handling this compound in the lab?
- Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99) to avoid inhalation of fine particles .
- Work under fume hoods to minimize exposure to volatile byproducts.
- Avoid aqueous discharge; collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
Comparative studies of analogs reveal:
| Substituent Position | Bioactivity Trend | Key Reference |
|---|---|---|
| 4-Methyl (Chromen ring) | Enhanced enzyme inhibition | |
| Dichloro (Chromen ring) | Increased cytotoxicity | |
| Methoxyphenyl (Ester side chain) | Reduced metabolic stability | |
| Methodology: Use QSAR models to correlate substituent electronic effects (Hammett constants) with activity data. |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Purity Analysis : Trace impurities (e.g., 2-(4-ethylphenyl)propanoic acid) may skew results; employ LC-MS to verify sample integrity .
- Assay Variability : Standardize bioassays (e.g., enzyme concentration, incubation time) to minimize inter-lab discrepancies.
- Structural Confirmation : Cross-validate NMR/X-ray data with PubChem or Reaxys entries to rule out isomer misassignment .
Q. What computational tools are effective for predicting the compound’s reactivity and metabolic pathways?
- PISTACHIO/BKMS_METABOLIC : Predict metabolic sites (e.g., ester hydrolysis to carboxylic acids) .
- Density Functional Theory (DFT) : Calculate transition states for nucleophilic attacks on the formyl group .
- Molecular Docking (AutoDock Vina) : Screen interactions with target proteins (e.g., peroxisome proliferator-activated receptors) .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Catalyst Tuning : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher turnover in Suzuki couplings .
- Solvent Optimization : Use DMF instead of THF to improve solubility of boronic acid intermediates .
- In-line Analytics : Implement FTIR monitoring to detect byproducts (e.g., aldol condensation of the formyl group) .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points or spectral data?
- Polymorphism : Crystallization conditions (e.g., solvent polarity) can yield different polymorphs with distinct melting points .
- Impurity Interference : Residual solvents (e.g., acetone) may depress observed melting points; use DSC for accurate measurement .
- Isomerization : Keto-enol tautomerism of the formyl group can alter NMR signals; stabilize samples at low temperatures .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
